molecular formula C16H15N3O2S2 B6500609 N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864918-86-5

N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No. B6500609
CAS RN: 864918-86-5
M. Wt: 345.4 g/mol
InChI Key: HSNJEFNTRXBLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups. These include a furan ring, a thiadiazole ring, a methylphenyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, furan-2-ylmethanethiol, an organic compound containing a furan substituted with a sulfanylmethyl group, can be prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiadiazole rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the furan ring is susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of the furan and thiadiazole rings could potentially make the compound aromatic .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, which could be crucial in combating microbial resistance .

Antimicrobial Drug Development

The compound’s furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them useful in various disease areas .

Energy Transfer Research

Although not directly related to the compound, the term “HMS” has been associated with research in energy transfer . Specifically, the Förster resonance energy transfer (FRET), a phenomenon seen in photosynthesis and other natural processes where a donor molecule in an excited state transfers energy to an acceptor molecule .

Enhanced Separation Techniques

Again, the term “HMS” has been used in the context of Hybrid Membrane Systems (HMS), which integrate membrane technology with other separation methodologies . This could potentially be relevant if the compound is used in systems that require advanced separation techniques .

Acute Myeloid Leukemia Treatment

While not directly related to the compound, the term “F0698-0324” has been associated with research in the treatment of acute myeloid leukemia . Histone deacetylase inhibitors (HDACi) have shown the ability to induce differentiation, cell cycle arrest, and apoptosis of AML cells .

Chemical Engineering Research

The term “SR” has been associated with scientific research in chemical engineering . Specifically, substances used in scientific research and development (SR&D) and Product and Process Orientated Research and Development (PPORD) could potentially include the compound .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-11-5-2-3-7-13(11)15-18-16(23-19-15)22-10-14(20)17-9-12-6-4-8-21-12/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNJEFNTRXBLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.